molecular formula C17H15N3O B1600979 4-(4-Methoxyphenyl)-6-phenylpyrimidin-2-amine CAS No. 59807-19-1

4-(4-Methoxyphenyl)-6-phenylpyrimidin-2-amine

Cat. No.: B1600979
CAS No.: 59807-19-1
M. Wt: 277.32 g/mol
InChI Key: LXNCIVHSBKWGSP-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-6-phenylpyrimidin-2-amine is a chemical compound characterized by its unique structure, which includes a pyrimidin-2-amine core substituted with a 4-methoxyphenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)-6-phenylpyrimidin-2-amine typically involves a multi-step reaction process. One common method includes the reaction of 4-methoxyaniline with phenyl isocyanate followed by cyclization under acidic conditions. The reaction conditions often require the use of a strong acid catalyst, such as hydrochloric acid, and heating to promote the formation of the pyrimidin-2-amine core.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methoxyphenyl)-6-phenylpyrimidin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce nitro groups or other oxidized functionalities.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 4-(4-Methoxyphenyl)-6-phenylpyrimidin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.

Medicine: The medical applications of this compound are being explored, particularly in the context of drug discovery. Its potential as an inhibitor of specific enzymes or receptors makes it a candidate for therapeutic development.

Industry: In industry, this compound can be used in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4-(4-Methoxyphenyl)-6-phenylpyrimidin-2-amine exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

  • 4-Methoxyphenol: A phenol derivative with a methoxy group in the para position.

  • Phenylpyrimidin-2-amine: A pyrimidin-2-amine derivative with a phenyl group.

  • 4-(4-Methoxyphenyl)aniline: An aniline derivative with a methoxy group in the para position.

Uniqueness: 4-(4-Methoxyphenyl)-6-phenylpyrimidin-2-amine is unique due to its combination of a pyrimidin-2-amine core with both a 4-methoxyphenyl and a phenyl group. This structural arrangement provides distinct chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-21-14-9-7-13(8-10-14)16-11-15(19-17(18)20-16)12-5-3-2-4-6-12/h2-11H,1H3,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNCIVHSBKWGSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00485232
Record name 4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00485232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59807-19-1
Record name 4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00485232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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